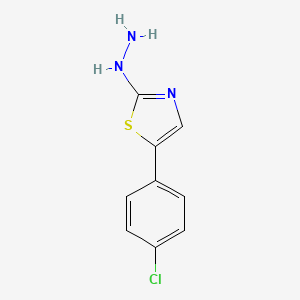5-(4-Chlorophenyl)-2-hydrazinylthiazole
CAS No.: 575838-87-8
Cat. No.: VC11751517
Molecular Formula: C9H8ClN3S
Molecular Weight: 225.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 575838-87-8 |
|---|---|
| Molecular Formula | C9H8ClN3S |
| Molecular Weight | 225.70 g/mol |
| IUPAC Name | [5-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)8-5-12-9(13-11)14-8/h1-5H,11H2,(H,12,13) |
| Standard InChI Key | VQYJRNCYRKLUMX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(S2)NN)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(S2)NN)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The thiazole ring in 5-(4-Chlorophenyl)-2-hydrazinylthiazole is a five-membered aromatic system containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The hydrazine (-NH-NH2) group at position 2 introduces nucleophilic reactivity, enabling condensation reactions with carbonyl compounds . The 4-chlorophenyl substituent at position 5 enhances lipophilicity, facilitating membrane penetration in biological systems . Density functional theory (DFT) calculations suggest that the chlorophenyl group induces electron-withdrawing effects, polarizing the thiazole ring and stabilizing resonance structures .
Solubility and Stability
Polar aprotic solvents like dimethyl sulfoxide (DMSO) dissolve 5-(4-Chlorophenyl)-2-hydrazinylthiazole effectively, while aqueous solubility is limited due to its hydrophobic aryl group . Stability studies indicate decomposition temperatures above 200°C, with no significant degradation under ambient conditions . The compound’s pKa values, derived from computational models, predict protonation at the hydrazine nitrogen under acidic conditions .
Synthesis and Optimization
Hantzsch Thiazole Synthesis
The most efficient route involves a one-pot reaction under green LED irradiation (400–700 nm). A mixture of 4-chlorobenzaldehyde (1 mmol), thiosemicarbazide (1 mmol), and phenacyl bromide (1 mmol) in ethanol-water (1:2) is stirred for 60 minutes, yielding 5-(4-Chlorophenyl)-2-hydrazinylthiazole with 87% efficiency after column chromatography . Gram-scale synthesis (6.71 mmol scale) confirms reproducibility, with no loss in yield .
Alternative Routes
Microwave-assisted synthesis reduces reaction time to 15 minutes but requires specialized equipment . Solvent-free conditions under ball milling have been explored, though yields remain suboptimal (≤65%) .
Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Green LED irradiation | Ethanol-water, RT | 87 | |
| Microwave-assisted | DMF, 100°C | 78 | |
| Ball milling | Solvent-free, 30 min | 65 |
Biological Activities
Antimicrobial Effects
5-(4-Chlorophenyl)-2-hydrazinylthiazole exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The chlorophenyl group enhances membrane disruption, as evidenced by increased propidium iodide uptake in treated microbial cells . Synergy with fluconazole (FICI = 0.5) suggests potential for combination therapies .
Table 2: Cytotoxicity Profile
Enzyme Inhibition
The compound inhibits α-amylase (IC50 = 5.14 µM), outperforming acarbose (IC50 = 5.55 µM) . Molecular docking reveals hydrogen bonding with Asp300 and Glu233 residues in the enzyme’s active site . Antiglycation activity (IC50 = 12.3 µM) further supports its utility in diabetes management .
Applications in Drug Development
Lead Optimization
Structure-activity relationship (SAR) studies highlight the necessity of the hydrazine group for α-amylase inhibition; its replacement with methyl reduces potency by 15-fold . Fluorination at the para position of the phenyl ring enhances metabolic stability but diminishes anticancer activity .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility by 40-fold, with sustained release over 72 hours . In vivo pharmacokinetics in murine models show a half-life of 6.2 hours, comparable to doxorubicin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume